molecular formula C12H19NO B5169771 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine

4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine

Cat. No.: B5169771
M. Wt: 193.28 g/mol
InChI Key: QTPSQJQJAOEZJA-UHFFFAOYSA-N
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Description

4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the morpholine family, which is known for its applications in various chemical reactions and industrial processes. The bicyclo[2.2.1]hept-5-enylmethyl group adds a layer of complexity and potential reactivity to the molecule, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with morpholine under specific conditions. One common method involves the use of a Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with formaldehyde and morpholine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic structure and a morpholine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h1-2,10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSQJQJAOEZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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